molecular formula C8H19NSi B069631 2-Trimethylsilylpiperidine CAS No. 174363-71-4

2-Trimethylsilylpiperidine

Cat. No. B069631
M. Wt: 157.33 g/mol
InChI Key: WVFLUUDVJHXQDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Trimethylsilylpiperidine, also known as TSP or 2-TMSP, is a chemical compound that has gained significant attention in the scientific community due to its versatile nature. It is a derivative of piperidine, a heterocyclic organic compound that is commonly used as a building block in the synthesis of various drugs and pharmaceuticals. TSP is widely used in chemical research, especially in the field of organic synthesis.

Mechanism Of Action

The mechanism of action of 2-Trimethylsilylpiperidine is not well understood. However, it is believed that 2-Trimethylsilylpiperidine acts as a Lewis base and forms a complex with metal catalysts, which enhances their reactivity. 2-Trimethylsilylpiperidine can also act as a nucleophile, attacking electrophilic species in various chemical reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of 2-Trimethylsilylpiperidine. However, it has been reported that 2-Trimethylsilylpiperidine can act as a mild irritant to the skin and eyes. Additionally, 2-Trimethylsilylpiperidine can be harmful if ingested or inhaled and can cause respiratory irritation.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-Trimethylsilylpiperidine in chemical research is its versatility. 2-Trimethylsilylpiperidine can be easily synthesized and is readily available. Additionally, 2-Trimethylsilylpiperidine is a stable compound that can be stored for long periods without significant degradation. However, 2-Trimethylsilylpiperidine has some limitations. It is not suitable for use in reactions that require high temperatures or strong acids or bases. Additionally, 2-Trimethylsilylpiperidine can be difficult to remove from reaction mixtures, which can affect the purity of the final product.

Future Directions

There are several future directions for the research and application of 2-Trimethylsilylpiperidine. One potential area of research is the development of new metal-catalyzed reactions using 2-Trimethylsilylpiperidine as a ligand. Additionally, 2-Trimethylsilylpiperidine could be used as a building block in the synthesis of new pharmaceuticals and organic compounds. Further research could also be conducted on the biochemical and physiological effects of 2-Trimethylsilylpiperidine to better understand its potential risks and hazards.
Conclusion:
In conclusion, 2-Trimethylsilylpiperidine is a versatile chemical compound that has gained significant attention in the scientific community due to its wide range of applications in chemical research. It is commonly used as a protecting group for amines, a reagent in the synthesis of various heterocyclic compounds, and a ligand in metal-catalyzed reactions. While there is limited research on the biochemical and physiological effects of 2-Trimethylsilylpiperidine, it is a stable and readily available compound that has significant potential for future research and application.

Synthesis Methods

The synthesis of 2-Trimethylsilylpiperidine involves the reaction of piperidine with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction takes place at room temperature and produces 2-Trimethylsilylpiperidine as a colorless liquid with a boiling point of 130°C. The yield of the reaction is typically high, and the purity of the product can be improved through simple purification methods such as distillation.

Scientific Research Applications

2-Trimethylsilylpiperidine is widely used in chemical research, particularly in the synthesis of various organic compounds. It is commonly used as a protecting group for amines and can be easily removed under mild conditions. 2-Trimethylsilylpiperidine is also used as a reagent in the synthesis of various heterocyclic compounds, including pyridines, pyrimidines, and pyrazines. Additionally, 2-Trimethylsilylpiperidine is used as a ligand in various metal-catalyzed reactions, such as Suzuki-Miyaura cross-coupling reactions.

properties

CAS RN

174363-71-4

Product Name

2-Trimethylsilylpiperidine

Molecular Formula

C8H19NSi

Molecular Weight

157.33 g/mol

IUPAC Name

trimethyl(piperidin-2-yl)silane

InChI

InChI=1S/C8H19NSi/c1-10(2,3)8-6-4-5-7-9-8/h8-9H,4-7H2,1-3H3

InChI Key

WVFLUUDVJHXQDX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)C1CCCCN1

Canonical SMILES

C[Si](C)(C)C1CCCCN1

synonyms

Piperidine, 2-(trimethylsilyl)- (9CI)

Origin of Product

United States

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